molecular formula C9H17NO2 B042771 Ethyl 1-methylpiperidine-2-carboxylate CAS No. 30727-18-5

Ethyl 1-methylpiperidine-2-carboxylate

Cat. No. B042771
CAS RN: 30727-18-5
M. Wt: 171.24 g/mol
InChI Key: ZICBNHLULHJETL-UHFFFAOYSA-N
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Description

Ethyl 1-methylpiperidine-2-carboxylate is a chemical compound of interest in various synthetic and chemical studies. This compound serves as a foundational structure for the development of various chemical reactions and analyses, contributing to advancements in chemical synthesis and understanding of molecular interactions.

Synthesis Analysis

The synthesis of ethyl 1-methylpiperidine-2-carboxylate involves optimized methods to enhance yield and reduce production costs. For instance, Z. Can (2012) describes an effective synthesis from (S)-1-phenylethanamine and ethyl 2-oxoacetate, improving the overall yield to 47.6% (Z. Can, 2012).

Molecular Structure Analysis

The molecular structure of ethyl 1-methylpiperidine-2-carboxylate and related compounds has been characterized using spectroscopic and crystallographic methods. Muhammad Haroon et al. (2018) conducted experimental and theoretical studies, including DFT quantum chemical methods, to investigate the molecular geometry and confirm hydrogen bonding sites (Muhammad Haroon et al., 2018).

Chemical Reactions and Properties

Ethyl 1-methylpiperidine-2-carboxylate undergoes various chemical reactions, showcasing its versatility. For example, Xue-Feng Zhu et al. (2003) reported a [4 + 2] annulation reaction with N-tosylimines, demonstrating its reactivity and potential for creating complex molecular structures (Xue-Feng Zhu et al., 2003).

Physical Properties Analysis

The physical properties of ethyl 1-methylpiperidine-2-carboxylate, such as melting points, boiling points, and solubility, are crucial for its application in synthesis. These properties depend on the molecular structure and substitution patterns on the piperidine ring.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for understanding how ethyl 1-methylpiperidine-2-carboxylate behaves in chemical syntheses and reactions.

Safety And Hazards

Ethyl 1-methylpiperidine-2-carboxylate is classified as a skin corrosive substance . It is advised to avoid breathing its mist or vapors, and to wear protective clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

ethyl 1-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7-10(8)2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICBNHLULHJETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methylpiperidine-2-carboxylate

CAS RN

30727-18-5
Record name Ethyl 1-methyl-2-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30727-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methylpiperidine-2-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-methylpiperidine-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MV Klyuev, MG Abdullaev, ZS Abdullaeva - Pharmaceutical Chemistry …, 2010 - Springer
… The first method involves synthesis using Grignard reagents and is performed by reacting ethyl 1-methylpiperidine-2-carboxylate with 2,6-dimethylanilinyl magnesium bromide, which …
Number of citations: 28 link.springer.com

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